methyl (2S)-2-({[(2-furylmethyl)amino]carbonyl}amino)-3-methylbutanoate
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Overview
Description
Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate is a complex organic compound that features a furan ring, a carbamoylamino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-({[(2-furylmethyl)amino]carbonyl}amino)-3-methylbutanoate typically involves the reaction of a furan derivative with an appropriate amine and a methyl ester. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of renewable biomass-derived furan compounds can also be explored for a more sustainable production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The carbamoylamino group can be reduced under specific conditions.
Substitution: The methyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbamoylamino group can yield amines.
Scientific Research Applications
Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which methyl (2S)-2-({[(2-furylmethyl)amino]carbonyl}amino)-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. The furan ring and carbamoylamino group can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring structure but lacks the carbamoylamino and methyl ester groups.
Methyl 3-methylbutanoate: Similar ester group but lacks the furan ring and carbamoylamino group.
N-(2-furylmethyl)carbamate: Contains the furan ring and carbamoylamino group but differs in the ester functionality.
Uniqueness
Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate is unique due to its combination of a furan ring, carbamoylamino group, and methyl ester, which provides distinct chemical and physical properties not found in the similar compounds listed above .
Properties
IUPAC Name |
methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8(2)10(11(15)17-3)14-12(16)13-7-9-5-4-6-18-9/h4-6,8,10H,7H2,1-3H3,(H2,13,14,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXRLLQYZXPLE-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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